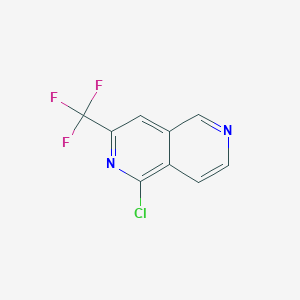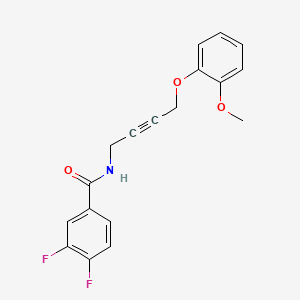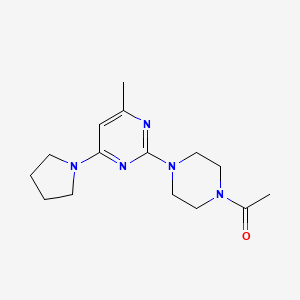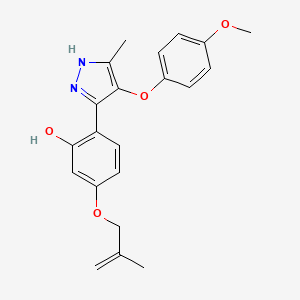![molecular formula C6H6N4O2 B2541859 2-甲基-2H-吡唑并[3,4-d]嘧啶-4,6(5H,7H)-二酮 CAS No. 10505-25-6](/img/structure/B2541859.png)
2-甲基-2H-吡唑并[3,4-d]嘧啶-4,6(5H,7H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a useful research compound. Its molecular formula is C6H6N4O2 and its molecular weight is 166.14. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
CDK2 抑制剂用于癌症治疗
CDK2(细胞周期蛋白依赖性激酶 2):是一种在细胞周期调控中起关键作用的酶。CDK2 的抑制选择性地靶向肿瘤细胞,使其成为一种有吸引力的癌症治疗策略。研究人员基于吡唑并[3,4-d]嘧啶骨架设计并合成了新型化合物,包括 2-甲基-2H-吡唑并[3,4-d]嘧啶-4,6(5H,7H)-二酮的衍生物 。这些化合物对癌细胞系表现出有效的细胞毒性活性,特别是 MCF-7(乳腺癌)和 HCT-116(结直肠癌),IC50 值分别在 45 到 97 nM 和 6 到 99 nM 之间。值得注意的是,化合物 14 对癌细胞和 CDK2 都表现出双重活性,使其成为进一步研究的有希望的候选者。
抗癌筛选
体外抗癌筛选研究已经评估了从 2-甲基-2H-吡唑并[3,4-d]嘧啶-4,6(5H,7H)-二酮衍生的合成化合物 。这些研究旨在评估它们对各种癌细胞系的有效性,从而揭示它们作为未来治疗剂的潜力。
酶抑制
最有效的抗增殖化合物已显示出对 CDK2/细胞周期蛋白 A2 的抑制活性。例如,化合物 14 对 CDK2 表现出令人印象深刻的 IC50 值,为 0.057 μM 。了解它们在分子水平上的结合相互作用和作用机制对于药物开发至关重要。
进一步探索
研究人员继续探索 2-甲基-2H-吡唑并[3,4-d]嘧啶-4,6(5H,7H)-二酮衍生物的药理特性。未来的研究可能侧重于优化它们的 选择性、药代动力学和安全性,为潜在的临床应用铺平道路。
总之,该化合物的多种应用涵盖癌症研究、凋亡诱导、细胞周期调节和酶抑制。其独特的骨架为创新的治疗干预措施提供了希望。🌟
作用机制
Target of Action
The primary target of the compound 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione affects the cell cycle progression pathway . This results in downstream effects such as the inhibition of cell proliferation .
Pharmacokinetics
In silico ADMET studies of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione have shown suitable pharmacokinetic properties . These properties impact the bioavailability of the compound, which is crucial for its effectiveness .
Result of Action
The action of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione results in significant cytotoxic activities against certain cell lines . It also induces apoptosis within HCT cells .
生化分析
Biochemical Properties
The biochemical properties of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione are intriguing. It has been found to inhibit CDK2, a cyclin-dependent kinase, which is an appealing target for cancer treatment . The compound interacts with CDK2, leading to significant alterations in cell cycle progression .
Cellular Effects
2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione has shown to exert significant effects on various types of cells. It has been observed to inhibit the growth of three examined cell lines, showing superior cytotoxic activities against MCF-7 and HCT-116 . It also influences cell function by inducing apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves its interaction with CDK2. Molecular docking simulation of the compound confirmed the good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Temporal Effects in Laboratory Settings
It has been observed that the compound exerts significant alterations in cell cycle progression over time .
属性
IUPAC Name |
2-methyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-10-2-3-4(9-10)7-6(12)8-5(3)11/h2H,1H3,(H2,7,8,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBCGWPHGYQHSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 7-[(6-chloropyridazin-3-yl)methyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2541778.png)

![2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2541780.png)
![3,5-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2541783.png)

![3-(2-chlorobenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541789.png)
![methyl 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2541790.png)
![2-[(3R,4S)-3-Ethylpiperidin-4-yl]acetic acid;hydrochloride](/img/structure/B2541791.png)
![4-hydroxy-9-methyl-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b][1,6]naphthyridin-2(1H)-one](/img/structure/B2541793.png)

![1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2541795.png)



